[Cyclopropyl-(3-trifluoromethyl-benzyl)-amino]-acetic acid
Description
Properties
IUPAC Name |
2-[cyclopropyl-[[3-(trifluoromethyl)phenyl]methyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO2/c14-13(15,16)10-3-1-2-9(6-10)7-17(8-12(18)19)11-4-5-11/h1-3,6,11H,4-5,7-8H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNWKXUJGTXOCAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CC(=CC=C2)C(F)(F)F)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [Cyclopropyl-(3-trifluoromethyl-benzyl)-amino]-acetic acid typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the intermediate [3-trifluoromethyl-benzylamine] through the reduction of the corresponding nitro compound. This intermediate is then reacted with cyclopropyl carboxylic acid under appropriate conditions to form the desired product. The reaction conditions often involve the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques helps in scaling up the synthesis while maintaining the desired quality of the final product.
Chemical Reactions Analysis
Amide Formation and Acylation
The carboxylic acid group readily participates in amide bond formation. In one protocol (Fig. 1A):
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Reacted with bromoacetyl bromide at −20°C in CH<sub>2</sub>Cl<sub>2</sub> to yield N-benzyl-2-bromoacetamide derivatives .
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Subsequent displacement with sodium azide produced azido intermediates (e.g., 3b in ), enabling click chemistry applications.
Key Conditions :
| Reaction Step | Reagents | Temperature | Yield |
|---|---|---|---|
| Bromoacetylation | Bromoacetyl bromide, CH<sub>2</sub>Cl<sub>2</sub> | −20°C | 85–90% |
| Azide Substitution | NaN<sub>3</sub>, THF/H<sub>2</sub>O | 70°C | 90% |
Reductive Amination
The primary amine group undergoes reductive amination with ketones or aldehydes:
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In a model reaction, benzaldehyde reacted with the compound in the presence of phenylsilane and zinc acetate, yielding secondary amines under reflux conditions .
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The trifluoromethyl group enhances electrophilicity at the benzylic position, accelerating imine formation.
Mechanism :
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Schiff base formation between the amine and aldehyde.
Cyclopropane Ring-Opening Reactions
The strained cyclopropane ring participates in regioselective openings:
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With HCl in Et<sub>2</sub>O, the ring opens to form N-(3-trifluoromethylbenzyl)allylamine derivatives.
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Radical-initiated ring expansion using iridium photocatalysts produces fused bicyclic structures .
Example :
Trifluoromethyl Group Reactivity
The -CF<sub>3</sub> group influences reactivity through:
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Electron-withdrawing effects : Activates the benzyl position for nucleophilic aromatic substitution (e.g., with amines at 120°C ).
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Radical stability : Participates in metallaphotoredox trifluoromethylation cascades with nitroarenes and tertiary alkylamines .
Notable Reaction :
A three-component coupling using 3,3,3-trifluoropropene generated branched trifluoromethylated amines via Ir/Ni dual catalysis (TOF = 12 h<sup>−1</sup>) .
Esterification and Hydrolysis
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Esterification : Reacts with methanol/H<sub>2</sub>SO<sub>4</sub> to form methyl esters, improving membrane permeability.
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Hydrolysis : Basic conditions (NaOH, H<sub>2</sub>O/THF) regenerate the carboxylic acid from ester derivatives .
Kinetic Data :
| Substrate | Conditions | Half-Life |
|---|---|---|
| Methyl Ester | 1M NaOH, 25°C | 45 min |
Biological Conjugation
The amino group facilitates conjugation with biomolecules:
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Reacted with activated carboxylic acids (e.g., N-hydroxysuccinimide esters) to form stable amide-linked bioconjugates.
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Used to modify peptide backbones, as demonstrated in fluorocyclopropane-containing proline analogues .
Application Example :
Incorporation into tripeptides altered conformational stability by 2.1 kcal/mol compared to non-fluorinated analogues .
Oxidation and Reduction
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Oxidation : MnO<sub>2</sub> oxidizes the benzylic CH<sub>2</sub> group to a ketone (reported in structurally similar compounds).
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Reduction : Catalytic hydrogenation (H<sub>2</sub>/Pd-C) saturates the cyclopropane ring to a propane derivative.
Comparative Reactivity Table
This compound’s reactivity profile enables applications in drug design (e.g., protease inhibitors ), materials science, and chemical biology. Its trifluoromethyl and cyclopropane groups synergistically enhance both synthetic versatility and biological activity.
Scientific Research Applications
Pharmacological Applications
The compound exhibits significant biological activity, primarily attributed to the trifluoromethyl group, which is known to modulate pharmacokinetic properties. Preliminary studies suggest several potential applications:
- Antiviral Activity : The compound may be explored as an inhibitor of viral replication, particularly in HIV-related disorders. Its structural similarities to other antiviral agents suggest it could be effective in this domain .
- Anti-fibrotic Properties : Research indicates that compounds with similar structural motifs have shown promise in inhibiting discoidin domain receptors (DDR1/2), which are implicated in idiopathic pulmonary fibrosis (IPF). This suggests that cyclopropyl-(3-trifluoromethyl-benzyl)-amino-acetic acid could be a candidate for further development in treating fibrotic diseases .
- Drug Design and Development : The unique combination of cyclopropane strain and trifluoromethyl electronic effects positions this compound as a valuable scaffold in drug design, potentially leading to novel therapeutic agents with enhanced efficacy and selectivity.
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships of cyclopropyl-(3-trifluoromethyl-benzyl)-amino-acetic acid is crucial for optimizing its pharmacological properties. The following insights have emerged from recent studies:
- Modification of Functional Groups : Variations in the amino group and the introduction of different substituents on the benzyl moiety have been shown to significantly impact the compound's inhibitory activity against specific kinases related to fibrosis and viral replication .
- Kinase Selectivity : The compound's selectivity towards DDR1/2 over other kinases has been demonstrated through extensive profiling, indicating that further optimization could enhance its therapeutic potential while minimizing off-target effects .
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds can provide insights into the unique properties of cyclopropyl-(3-trifluoromethyl-benzyl)-amino-acetic acid. Below is a table summarizing key features and activities of related compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 3-Trifluoromethyl-benzylamine | Benzene ring with trifluoromethyl group | High lipophilicity; used in drug design |
| Cyclopropylamine | Cyclopropyl group attached to amine | Known for strain and reactivity |
| 3-Amino-4-fluorobenzyl alcohol | Fluorine-substituted benzene with an alcohol | Potential use in medicinal chemistry |
| Cyclopropyl-(3-trifluoromethyl-benzyl)-amino-acetic acid | Cyclopropyl, trifluoromethyl benzyl, amino-acetic acid | Potential anti-fibrotic and antiviral activity |
Case Studies and Research Findings
Several case studies have highlighted the potential applications of cyclopropyl-(3-trifluoromethyl-benzyl)-amino-acetic acid:
- Study on DDR Inhibition : A study demonstrated that modifications to compounds similar to cyclopropyl-(3-trifluoromethyl-benzyl)-amino-acetic acid resulted in potent DDR1/2 inhibitors with low toxicity and favorable pharmacokinetic profiles, reinforcing the potential of this compound in treating IPF .
- Antiviral Research : Investigations into compounds with similar structures have indicated promising antiviral properties, suggesting that cyclopropyl-(3-trifluoromethyl-benzyl)-amino-acetic acid could be further evaluated for its efficacy against viral infections .
Mechanism of Action
The mechanism of action of [Cyclopropyl-(3-trifluoromethyl-benzyl)-amino]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach its target sites. The cyclopropyl group provides rigidity to the molecule, which can influence its binding affinity and selectivity. The amino-acetic acid moiety may participate in hydrogen bonding and electrostatic interactions with the target, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table compares key structural analogs, emphasizing substituent-driven differences:
*Primary compound of interest; data inferred from analogs.
Key Findings and Analysis
The -CF₃ group also enhances metabolic resistance due to strong C-F bonds . In contrast, the ethyl group (in [Ethyl-(3-trifluoromethyl-benzyl)-amino]-acetic acid) offers flexibility but may reduce target selectivity .
Molecular Weight and Solubility :
- The 3-CF₃ analog has the highest molecular weight (~273.28 g/mol), which may reduce aqueous solubility compared to the 3-F (223.25 g/mol) and 3-CH₃ (219.29 g/mol) variants. This trade-off between lipophilicity and solubility is critical for drug design .
Synthetic and Commercial Considerations: Both [Cyclopropyl-(3-fluoro-benzyl)-amino]-acetic acid and [Ethyl-(3-trifluoromethyl-benzyl)-amino]-acetic acid are listed as discontinued, suggesting challenges in synthesis, stability, or market demand. The 3-CH₃ analog remains available, possibly due to simpler synthesis or lower reactivity .
Biological Activity
Cyclopropyl-(3-trifluoromethyl-benzyl)-amino-acetic acid (CTBAA) is a novel compound characterized by its unique structural features, including a cyclopropyl group, a trifluoromethyl-substituted benzyl moiety, and an amino-acetic acid functional group. This compound has garnered attention in medicinal chemistry due to the potential biological activities associated with its structural components.
Structural Characteristics
The trifluoromethyl group is known for its high electronegativity, which significantly influences the electronic properties of compounds. This feature often enhances the pharmacokinetic properties of drugs, making CTBAA a candidate for various therapeutic applications. The cyclopropyl moiety contributes to the strain and reactivity of the compound, potentially leading to unique biological interactions .
Biological Activity
Preliminary studies suggest that CTBAA exhibits significant biological activity. The following sections outline its potential applications and mechanisms of action based on existing research.
Potential Applications
- Antimicrobial Activity :
-
Anticancer Properties :
- Research indicates that cyclopropane derivatives can exhibit antiproliferative effects against various cancer cell lines. CTBAA's unique structure may enhance its potential as an anticancer agent, similar to other trifluoromethyl-containing compounds that have shown promising results in inhibiting tumor growth .
- Neurochemical Effects :
The biological activity of CTBAA can be attributed to several mechanisms:
- Electrophilic Interactions : The cyclopropyl group in CTBAA can undergo electrophilic reactions with biological macromolecules, leading to enzyme inhibition or modulation of receptor activity .
- Modulation of Pharmacokinetics : The trifluoromethyl group enhances lipophilicity and bioavailability, which can improve the compound's effectiveness in vivo .
- Structure-Activity Relationships (SAR) : Studies on similar compounds indicate that modifications in structure, such as the introduction of trifluoromethyl groups, can significantly alter biological activity, providing insights into optimizing CTBAA for specific therapeutic targets .
Case Studies and Research Findings
Recent studies have explored the biological activities of compounds similar to CTBAA:
| Compound | Biological Activity | IC50/MIC Values |
|---|---|---|
| Compound A | Antibacterial | MIC = 4.88 µg/mL |
| Compound B | Anticancer | IC50 = 22.4 μM |
| Compound C | Antimicrobial | MIC = 2 μg/mL |
These findings highlight the potential of structurally related compounds to exhibit significant biological activities, suggesting that CTBAA may follow similar patterns .
Q & A
Q. Advanced
- Density Functional Theory (DFT) : Calculate energy minima for cyclopropane ring conformers and trifluoromethyl group orientation .
- Molecular Dynamics (MD) Simulations : Model solvation effects in polar solvents (e.g., water, DMSO) to predict aggregation tendencies.
- Docking Studies : Assess binding poses with glycine receptors or enzymes using AutoDock Vina or Schrödinger Suite .
How do steric and electronic effects of the trifluoromethyl group influence reaction kinetics in coupling steps?
Advanced
The -CF₃ group is strongly electron-withdrawing, which:
- Slows nucleophilic substitution at the benzyl position due to reduced electron density.
- Enhances stability of intermediates via inductive effects, favoring SN2 mechanisms over SN1 .
Steric hindrance from the -CF₃ group necessitates bulky ligands (e.g., XPhos) in palladium-catalyzed couplings to prevent side reactions . Kinetic studies using stopped-flow IR or UV-Vis spectroscopy are recommended for real-time monitoring .
What precautions are critical when handling trifluoroacetic acid (TFA) in large-scale syntheses?
Q. Basic
- Ventilation : Use fume hoods to avoid inhalation of corrosive vapors.
- Neutralization : Quench excess TFA with aqueous bicarbonate post-reaction.
- Material Compatibility : Avoid glass equipment; TFA reacts with silicates. Use PTFE-lined reactors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
